1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione is a fluorinated spiro compound characterized by its unique structural features, including a spiro linkage and multiple fluorine atoms. The chemical formula for this compound is , and it has a molecular weight of approximately 212.1 g/mol. The compound is identified by its IUPAC name, which reflects its complex structure, and it is registered under the CAS number 2138154-95-5 .
The synthesis of 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione generally involves the reaction of fluorinated precursors under controlled conditions. A common synthesis method includes:
The synthesis process is crucial as it determines the purity and yield of the final product, which is essential for subsequent applications in research and industry.
The molecular structure of 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione features a spiro arrangement that contributes to its unique properties:
C1C(=O)OC(=O)C12CC(C2(F)F)(F)F
DGRHRKDBGRTCKG-UHFFFAOYSA-N
This structural configuration imparts significant rigidity and stability to the molecule, influencing its reactivity and interactions with other compounds .
1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione can participate in various chemical reactions:
These reactions are facilitated by specific reagents and conditions that influence the yield and type of products formed during the reactions .
The mechanism by which 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione exerts its effects involves its interactions with biological molecules:
This mechanism suggests potential applications in medicinal chemistry where such interactions can be harnessed for drug development.
The physical and chemical properties of 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione are crucial for its application in various fields:
These properties are essential for handling and application in laboratory settings as well as industrial processes .
1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione has several significant applications:
CAS No.: 109403-64-7
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1